molecular formula C22H20ClN3O2S B2661626 1-(4-Chlorobenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203058-15-4

1-(4-Chlorobenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2661626
CAS RN: 1203058-15-4
M. Wt: 425.93
InChI Key: WHNVTHGZONFAGG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C22H20ClN3O2S. It includes a thiophene-2-carbonyl group, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry .

Scientific Research Applications

Synthesis and Biochemical Evaluation

Research has led to the synthesis of a series of compounds to assess their potential in biochemical applications. For instance, flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas have been synthesized and evaluated for their antiacetylcholinesterase activity. This study aimed to optimize the spacer length linking two pharmacophoric moieties to enhance inhibitory activities against acetylcholinesterase, highlighting the compound's potential in treating conditions such as Alzheimer's disease (Vidaluc et al., 1995).

Cleavage to Secondary Amines

Another application involves the cleavage of 1-benzyltetrahydroisoquinolines to secondary amines via urethanes, demonstrating a method for generating tertiary stilbene urethanes that are easily reduced or hydrogenolyzed to secondary amines. This process is crucial for the synthesis of various pharmaceuticals and research chemicals (Kim et al., 1984).

Antimicrobial Evaluation

Compounds synthesized from the base chemical structure have been screened for antimicrobial activity, showing good to moderate effects against various bacteria and fungi. This suggests the potential of these compounds in developing new antimicrobial agents (Bhatt et al., 2015).

Catalyst-Free Synthesis

Urea/thiourea has been identified as an effective ammonia surrogate in the construction of quinazolin-4(3H)-one rings. This catalyst-free synthesis approach offers a simpler method for creating 2-substituted 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones, contributing to the field of organic synthesis and medicinal chemistry (Naidu et al., 2014).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S/c23-17-7-5-15(6-8-17)14-24-22(28)25-18-9-10-19-16(13-18)3-1-11-26(19)21(27)20-4-2-12-29-20/h2,4-10,12-13H,1,3,11,14H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNVTHGZONFAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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